molecular formula C10H14N2 B1624329 1-Benzylimidazolidine CAS No. 630126-04-4

1-Benzylimidazolidine

Cat. No. B1624329
M. Wt: 162.23 g/mol
InChI Key: JXOLTCZDUFJFRL-UHFFFAOYSA-N
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Description

1-Benzylimidazolidine is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in various fields, including medicinal chemistry, drug design, and catalysis. The compound is synthesized through a multistep process that involves the reaction of benzylamine and glyoxal, followed by cyclization of the resulting intermediate.

Scientific Research Applications

Optimization of PARP Inhibitors
The development of phenyl-substituted benzimidazole carboxamide poly(ADP-ribose) polymerase (PARP) inhibitors demonstrates the significance of benzimidazole derivatives in enhancing the efficacy of cancer treatment. One notable compound, identified through this research, exhibits substantial potency and efficacy against PARP-1 enzymes, highlighting the potential of benzimidazole derivatives in therapeutic applications, particularly in combination with other cancer treatments (Penning et al., 2010).

Corrosion Inhibition
Research into benzimidazole derivatives, including 1-Benzylimidazolidine, has illustrated their effectiveness as corrosion inhibitors. These compounds, by adsorbing onto metal surfaces, significantly mitigate the corrosion process in acidic environments. This property is crucial for extending the lifespan and maintaining the integrity of metal structures in various industrial applications (Khaled, 2003).

Antifungal Activity
Benzimidazole derivatives have been synthesized and tested against various fungal pathogens, showing promising antifungal activities. These findings suggest a potential for developing new antifungal agents based on benzimidazole chemistry, which could offer alternatives for treating fungal infections resistant to existing medications (Khabnadideh et al., 2012).

Antimicrobial and Anticancer Metallopharmaceuticals
The synthesis and investigation of metal complexes containing benzimidazole derivatives, including 1-benzyl-3-tert-butylimidazol-2-ylidene, have revealed significant antimicrobial and anticancer activities. These complexes offer a new avenue for the development of metal-based pharmaceuticals with potent biological activities, showcasing the versatility of benzimidazole derivatives in medicinal chemistry (Ray et al., 2007).

Antimicrobial Actions Against Oral Anaerobes
Benzimidazoles, including derivatives similar to 1-Benzylimidazolidine, have demonstrated antimicrobial efficacy against oral anaerobes such as Fusobacterium nucleatum and Prevotella intermedia. These findings highlight the potential of benzimidazole derivatives in dental and oral health, particularly in addressing bacterial infections that contribute to gingivitis and other periodontal diseases (Sheng et al., 2006).

properties

IUPAC Name

1-benzylimidazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-2-4-10(5-3-1)8-12-7-6-11-9-12/h1-5,11H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXOLTCZDUFJFRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CN1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40458642
Record name 1-benzylimidazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40458642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzylimidazolidine

CAS RN

630126-04-4
Record name 1-(Phenylmethyl)imidazolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=630126-04-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-benzylimidazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40458642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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